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Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of
Ethyl 3-hydroxy-2-methylbenzoate (CAS No: 141607-09-2, Molecular Formula: C10H1203).[1] While
this compound is commercially available, its comprehensive spectroscopic data is not widely published
in public databases.[2] This document, therefore, serves as a predictive guide for researchers, scientists,
and professionals in drug development. By leveraging established principles of nuclear magnetic
resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by analyzing data from
structurally analogous compounds, we present a robust, predicted spectroscopic profile to aid in the
identification, characterization, and quality control of this molecule.

Introduction and Molecular Structure

Ethyl 3-hydroxy-2-methylbenzoate is an aromatic ester, a functional group prevalent in natural
products and pharmaceutical compounds. Its structure features a 1,2,3-trisubstituted benzene ring,
which gives rise to a distinct and predictable spectroscopic fingerprint. Accurate interpretation of its
NMR, IR, and MS data is critical for confirming its identity, assessing purity, and understanding its
chemical environment, which are foundational steps in any research or development pipeline.

The molecular structure, with IUPAC and SMILES notations, is presented below.

* |[UPAC Name: Ethyl 3-hydroxy-2-methylbenzoate
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e Molecular Formula: C10H120s3
e Molecular Weight: 180.20 g/mol [1]
¢ SMILES: CCOC(=0O)clccce(O)cliC

This guide will deconstruct the predicted data from each major spectroscopic technique, explaining the
causal relationships between the molecular structure and the resulting spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic
compounds in solution. The predicted *H and 3C NMR spectra of Ethyl 3-hydroxy-2-methylbenzoate
in a standard solvent like deuterochloroform (CDCIs) are detailed below.

Predicted *H NMR Data

The *H NMR spectrum is expected to show six distinct signals, corresponding to the six unique proton
environments in the molecule.
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Predicted
Chemical Shift

(S, ppm)

Multiplicity

Integration

Assighment

Rationale &
Expert Insights

~7.25-7.15 t,J=7.8Hz

1H

Ar-H (C5)

This proton is
coupled to the two
adjacent aromatic
protons (H4 and
H6), resulting in a
triplet. Its chemical
shift is influenced
by the standard
aromatic region
and the meta-
position relative to
the other
substituents.

~6.95-6.85 d,J=7.8Hz

1H

Ar-H (C4)

Coupled to the C5
proton, this signal
appears as a
doublet. It is shifted
upfield due to the
ortho-directing
effect of the
hydroxyl group.

~6.80-6.70 d,J=7.8Hz

1H

Ar-H (C6)

Coupled to the C5
proton, this signal
is also a doublet.
Its position is
influenced by being
ortho to the
hydroxyl group and
meta to the ester.

~55-6.5 brs

1H

OH

The phenolic
proton signal is
typically a broad
singlet, and its
chemical shift is
highly dependent
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on solvent,
concentration, and
temperature due to

hydrogen bonding.

4.38

q,J=7.1Hz

2H

0O-CH2-CHs

The methylene
protons are
adjacent to three
methyl protons,
resulting in a
quartet. The
chemical shift is
characteristic of an
ethyl ester.[3]

2.30

3H

Ar-CHs

The aromatic
methyl group
protons are not
coupled to any
other protons,
hence they appear
as a singlet. A
similar shift is seen
in ethyl 2-

methylbenzoate.[3]

1.39

t,J=7.1Hz

3H

O-CH2-CHs

The terminal
methyl protons are
coupled to the two
methylene protons,
resulting in a
triplet. This is a
classic ethyl group

signature.[3]

graph "Ethyl 3 hydroxy 2 methylbenzoate 1H NMR" {

layout=neato;

node [shape=none, fontname="Helvetica", fontcolor="#202124"];
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edge [color="#5F6368"];

// Define nodes for atoms

Cl [label="C", pos="0,0!"];

C2 [label="C", pos="1.2,0.7!"];

C3 [label="C", pos="1.2,2.1!"];

C4 [label="C", po0s="0,2.8!"];

C5 [label="C", pos="-1.2,2.1!"];

C6 [label="C", pos="-1.2,0.7!"];

C Me [label="C", pos="2.4,0!"];

H Mel [label="H", pos="3.2,-0.5!"];

H Me2 [label="H", pos="2.4,-0.8!"];

H Me3 [label="H", pos="2.8,0.7!"];

0 OH [label="0", po0s="2.2,2.8!"];

H OH [label="H", pos="2.8,3.3!"];

H4 [label="H (6.90 ppm)", fontcolor="#EA4335", pos="0,3.8!"];
H5 [label="H (7.20 ppm)", fontcolor="#FBBCO5", pos="-2.2,2.6!"];
H6 [label="H (6.75 ppm)", fontcolor="#34A853", pos="-2.2,0.2!"];
C CO [label="C", pos="-0.2,-1.4!"];

0 CO [label="=0", po0s="0.6,-2.2!"];

0 Et [label="0", pos="-1.4,-1.9!"];

C CH2 [label="C", pos="-1.6,-3.2!"];

H CH2a [label="H", pos="-0.8,-3.7!"];

H CH2b [label="H", pos="-2.4,-3.7!"];

C CH3 [label="C", pos="-1.8,-4.6!"];

H CH3a [label="H", pos="-1.0,-5.1!"];

H CH3b [label="H", pos="-2.4,-5.1!"];

H CH3c [label="H", pos="-2.2,-4.1!"];

// Annotations

label CH3 Ar [label="CHs (2.30 ppm)", fontcolor="#4285F4", pos="3.8,0!"];
label CH2 Et [label="CHz2 (4.38 ppm)", fontcolor="#EA4335", pos="-0.5,-4.5!"];
label CH3 Et [label="CHs (1.39 ppm)", fontcolor="#FBBCO5", pos="-3.2,-5.0!"];
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// Define edges for bonds

Cl -- C2; C2 -- C3; C3 --(C4; C4 -- C5; C5 -- C6; C6 -- C1;

C2 -- CMe; CMe -- HMel; C Me -- HMe2; C Me -- H Me3;

C3 -- 0 OH; O OH -- H OH;

C4 -- H4; C5 -- H5; C6 -- Ho;

Cl -- CCOo; CCO --0CO; CCO --0Et;

0 Et -- C CH2; C CH2 -- H CH2a; C CH2 -- H CH2b; C CH2 -- C CH3;
C CH3 -- H CH3a; C CH3 -- H CH3b; C CH3 -- H CH3c;

}

Caption: Predicted *H NMR assignments for Ethyl 3-hydroxy-2-methylbenzoate.

Predicted *3C NMR Data

The molecule has 10 unique carbon atoms, which should result in 10 distinct signals in the broadband-
decoupled 3C NMR spectrum.
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Predicted Chemical Shift (5,
ppm)

Assighment

Rationale & Expert Insights

~ 170

The ester carbonyl carbon is
significantly deshielded and
appears far downfield. This is
consistent with data for ethyl
benzoate (~166 ppm).[4]

~ 155

C-OH (C3)

The carbon atom attached to the
hydroxyl group is deshielded,
typically appearing in the 150-160
ppm range for phenols.

~132

C-COOEt (C1)

The ipso-carbon attached to the
ester group. Its shift is influenced

by the ester functionality.

~ 129

C-H (C5)

Aromatic CH carbon. Its precise
shift is determined by the
combined electronic effects of the
three substituents.

~125

C-CHs (C2)

The ipso-carbon bearing the
methyl group.

~120

C-H (C4)

This aromatic CH is ortho to the -
OH group and is expected to be
shielded compared to an

unsubstituted benzene ring.

~116

C-H (C6)

This aromatic CH is also ortho to
the -OH group and para to the
methyl group, leading to

significant shielding.

~61

O-CH2-CHs

The methylene carbon of the ethyl
ester group, consistent with known

values for ethyl benzoate (~61.1
ppm).[4]

~ 16

Ar-CHs

The aromatic methyl carbon signal
typically appears in the 15-25 ppm

range.
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The terminal methyl carbon of the

ethyl group, highly shielded and
~14 O-CH2-CHs v grotp. highty

appearing far upfield (~14-17

ppm).[4]

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Ethyl 3-hydroxy-2-methylbenzoate in ~0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
1H NMR Acquisition:

o Acquire the spectrum at a constant temperature (e.g., 298 K).

o Use a standard pulse sequence (e.g., zg30).

o Set a spectral width of ~16 ppm, centered at ~8 ppm.

o Acquire 16-32 scans with a relaxation delay of 2 seconds.

13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Set a spectral width of ~240 ppm, centered at ~120 ppm.

o Acquire 512-1024 scans with a relaxation delay of 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decays (FIDs). Calibrate the *H spectrum by setting the TMS peak to 0.00
ppm and the residual CHCIs peak to 7.26 ppm. Calibrate the 13C spectrum by setting the CDCls triplet
to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption

of infrared radiation, which excites molecular vibrations.
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licted | : |

Wavenumber (cm~?*) Vibration Type Intensity Functional Group
~ 3500 - 3200 O-H stretch Broad, Strong Phenolic Hydroxyl (-OH)
~ 3100 - 3000 C-H stretch (sp?) Medium Aromatic C-H
) Aliphatic C-H (Ethyl &

~ 2980 - 2850 C-H stretch (sp?3) Medium

Methyl)
~1720- 1700 C=0 stretch Strong, Sharp Ester Carbonyl
~ 1600, 1580, 1470 C=C stretch Medium-Strong Aromatic Ring
~ 1300 - 1250 C-O stretch (asymm.) Strong Ester (Ar-CO-0)
~1150- 1100 C-0O stretch (symm.) Strong Ester (O-C-C)

1,2,3-Trisubstituted
~ 850 - 750 C-H out-of-plane bend Strong

Benzene

Expert Insights: The most prominent features will be the broad O-H stretch from the phenol and the very
strong, sharp C=0 stretch of the ester carbonyl. The position of the C=0 stretch, expected around 1715
cm~1, is slightly lower than a typical aliphatic ester due to conjugation with the aromatic ring.[5] The C-H
out-of-plane bending region can provide confirmatory evidence for the 1,2,3-substitution pattern on the
benzene ring.[6]

Experimental Protocol: IR Spectroscopy

o Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid Ethyl 3-hydroxy-2-
methylbenzoate sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal.

o Collect the sample spectrum over the range of 4000-400 cm™1,

o Co-add 16-32 scans to improve the signal-to-noise ratio.
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» Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance
versus wavenumber (cm™1).

Sample Preparation Data Acquisition Data Processing
Place solid sample (1 Collect Background 2. Collect Sample ( Generate Spectrum
on ATR crystal k (Empty ATR) (4000-400 cm™1) k(Transmittance vs. Wavenumber)

Click to download full resolution via product page

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a
molecule, offering crucial evidence for its structure and elemental composition.

Predicted Mass Spectrum Data (Electron lonization)

Electron lonization (EI) is a hard ionization technique that causes extensive fragmentation, providing a
detailed fingerprint of the molecule.

© 2026 BenchChem. All rights reserved. 10/ 14 Tech Support


https://www.benchchem.com/product/b1601847/docs?utm_src=pdf-body-img#a-comprehensive-spectroscopic-guide-to-ethyl-3-hydroxy-2-methylbenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601847?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Relative . Fragmentation
m/z (Mass/Charge) Assignment
Abundance Pathway
: Molecular lon

180 Low to Medium [M]*+

(C10H1203)*
) Loss of the ethyl group

151 Medium [M - C2Hs]*
from the ester.
o-cleavage: Loss of the

) ethoxy radical. This is

135 High [M - OCzHs]* )
often a major fragment
for ethyl esters.
The 3-hydroxy-2-

) methylbenzoyl cation,

107 High [HOCeH3(CH3)COJ* )
derived from the [M-45]
fragment.

) Further fragmentation of
79 Medium [CeH7]T

the aromatic ring.

Expert Insights: The molecular ion peak at m/z 180 should be clearly visible. The most characteristic
fragmentation pathway for ethyl esters is the loss of the ethoxy radical (*OCzHs, 45 Da), which would
lead to a strong peak at m/z 135. This resulting 3-hydroxy-2-methylbenzoyl cation is stabilized by the
aromatic ring. Data from the related compound, ethyl 3-hydroxybenzoate, shows a base peak at m/z
121, corresponding to the hydroxybenzoyl cation, supporting the prediction that a fragment retaining the
substituted ring will be prominent.[7]

Experimental Protocol: GC-MS

o Sample Preparation: Prepare a dilute solution (10-100 pg/mL) of the compound in a volatile organic
solvent like ethyl acetate or dichloromethane.

 Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an El
source.

e GC Conditions:
o Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

o Inlet Temperature: 250 °C.

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-hydroxybenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601847?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o Source Temperature: 230 °C.

o Data Analysis: Identify the GC peak corresponding to the analyte and extract the associated mass
spectrum. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for Ethyl 3-
hydroxy-2-methylbenzoate. The predicted *H NMR, 13C NMR, IR, and MS data collectively form a
unique analytical signature. The interpretations and standard operating procedures detailed herein offer
a robust framework for scientists to confirm the structure and purity of this compound, facilitating its
application in research and development. While based on well-established chemical principles, this
predicted data should be confirmed against experimentally acquired spectra when such information
becomes publicly available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your
experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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